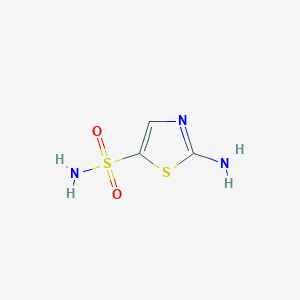

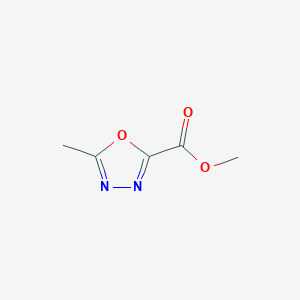

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” is a chemical compound with the molecular formula C5H6N2O3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” is represented by the InChI code1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis

“Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” is a solid substance at room temperature . It has a molecular weight of 142.11 .Applications De Recherche Scientifique

Antimicrobial Activity

The 1,3,4-oxadiazole ring, part of this compound’s structure, has shown potential in medicinal chemistry due to its antimicrobial activity against various pathogens .

Agricultural Applications

Compounds with the 1,3,4-oxadiazole ring have been used in agriculture for their insecticidal, fungicidal, and herbicidal properties, contributing to pest control and crop protection .

Safety and Hazards

The safety information for “Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mécanisme D'action

Target of Action

Oxadiazole derivatives have been reported to exhibit anti-infective properties , suggesting that they may target proteins or enzymes essential for the survival of infectious agents.

Mode of Action

Oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target

Biochemical Pathways

Given the anti-infective properties of oxadiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents.

Result of Action

Based on the reported anti-infective properties of oxadiazole derivatives , it can be inferred that this compound may inhibit the growth and replication of infectious agents at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature for optimal stability . Moreover, the compound’s solubility in water can affect its distribution and bioavailability .

Propriétés

IUPAC Name |

methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSJDHGAPMBMAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622417 |

Source

|

| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

CAS RN |

37641-35-3 |

Source

|

| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)

![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)

![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)